molecular formula C8H6I2N4O B11479673 1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone

1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone

Cat. No.: B11479673
M. Wt: 427.97 g/mol
InChI Key: CJIKSDRSPHIXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-iodo-1H-pyrazol-1-yl)ethanone is an organic compound with the molecular formula C8H6I2N4O. This compound features two pyrazole rings substituted with iodine atoms at the 4-position, connected by an ethanone linker. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of iodine atoms makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodo-1H-pyrazole, which can be obtained by iodination of pyrazole.

    Formation of Ethanone Linker: The 4-iodo-1H-pyrazole is then reacted with an appropriate ethanone derivative under specific conditions to form the desired compound.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

1,2-Bis(4-iodo-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: The presence of iodine atoms makes this compound suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Bis(4-iodo-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone exerts its effects is not fully understood. its derivatives are known to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Some derivatives act as inhibitors of specific enzymes, affecting metabolic pathways.

    DNA Interaction: Certain compounds can bind to DNA, interfering with replication and transcription processes.

    Cell Signaling: The compound may influence cell signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

1,2-Bis(4-iodo-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:

    1,2-Bis(4-chloro-1H-pyrazol-1-yl)ethanone: Similar structure but with chlorine atoms instead of iodine, leading to different reactivity and applications.

    1,2-Bis(4-bromo-1H-pyrazol-1-yl)ethanone: Bromine-substituted analogue with distinct chemical properties.

    1,2-Bis(4-fluoro-1H-pyrazol-1-yl)ethanone: Fluorine-substituted variant with unique characteristics.

Properties

Molecular Formula

C8H6I2N4O

Molecular Weight

427.97 g/mol

IUPAC Name

1,2-bis(4-iodopyrazol-1-yl)ethanone

InChI

InChI=1S/C8H6I2N4O/c9-6-1-11-13(3-6)5-8(15)14-4-7(10)2-12-14/h1-4H,5H2

InChI Key

CJIKSDRSPHIXRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)N2C=C(C=N2)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.